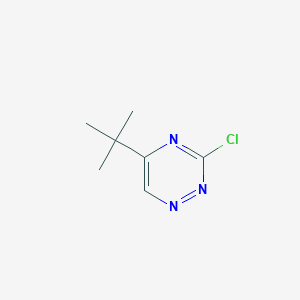
5-Tert-butyl-3-chloro-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-3-chloro-1,2,4-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a tert-butyl group and a chlorine atom in the 1,2,4-triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-chloro-1,2,4-triazine typically involves the nucleophilic substitution of a triazine precursor. One common method starts with the reaction of 3,5,6-trichloro-1,2,4-triazine with tert-butylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures (around -20°C to -60°C) to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyl-3-chloro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cyclization: It can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, tert-butylamine, or thiols in solvents like THF or dichloromethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include 5-tert-butyl-3-alkoxy-1,2,4-triazine, 5-tert-butyl-3-thio-1,2,4-triazine, and 5-tert-butyl-3-amino-1,2,4-triazine.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Tert-butyl-3-chloro-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-3-chloro-1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The presence of the tert-butyl and chloro groups enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones
- 3-tert-Butyl-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dibenzoates
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
Uniqueness
5-Tert-butyl-3-chloro-1,2,4-triazine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H10ClN3 |
|---|---|
Poids moléculaire |
171.63 g/mol |
Nom IUPAC |
5-tert-butyl-3-chloro-1,2,4-triazine |
InChI |
InChI=1S/C7H10ClN3/c1-7(2,3)5-4-9-11-6(8)10-5/h4H,1-3H3 |
Clé InChI |
DGSCLDQGFPHDFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=NC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


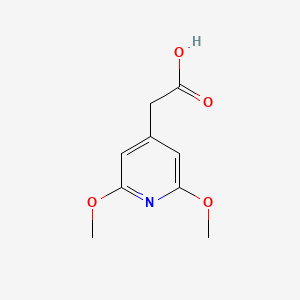
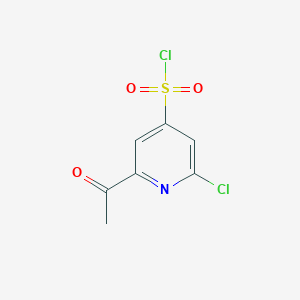
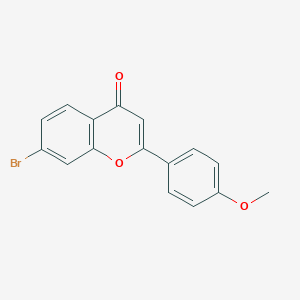
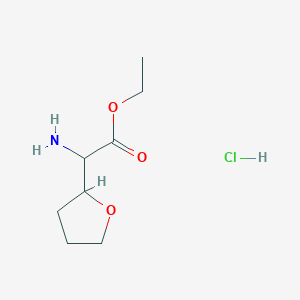
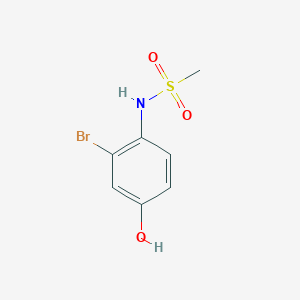
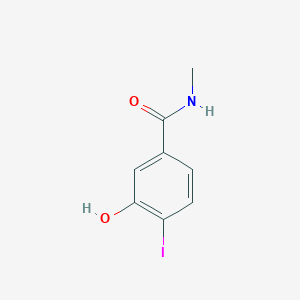
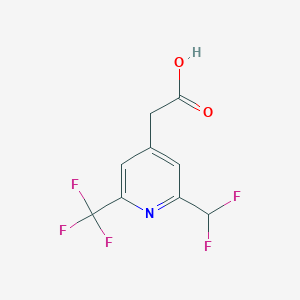
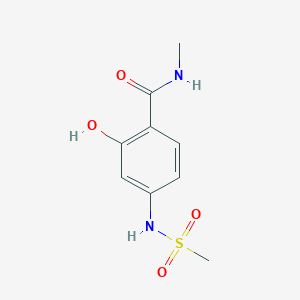
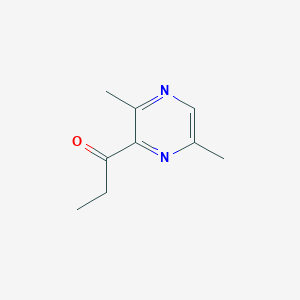
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
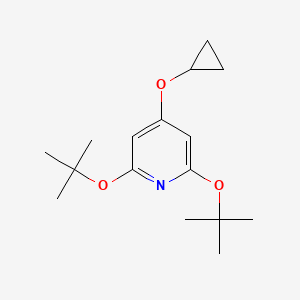
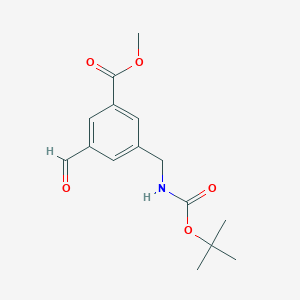
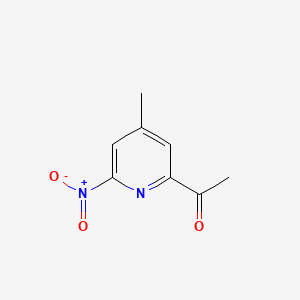
![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
